molecular formula C10H12N2O B15245311 5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15245311
M. Wt: 176.21 g/mol
InChI Key: HXPRCYLDQSXBTB-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring, and a methoxy group at the 5-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate precursor with a suitable reagent.

    Cyclization: The next step involves the cyclization of the intermediate to form the fused pyrrolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds.

Scientific Research Applications

5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy group at the 5-position.

    5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the dimethyl groups.

    1,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methoxy group.

Uniqueness

5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methoxy group at the 5-position and the dimethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-1,3-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H12N2O/c1-7-6-12(2)10-9(7)4-8(13-3)5-11-10/h4-6H,1-3H3

InChI Key

HXPRCYLDQSXBTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=N2)OC)C

Origin of Product

United States

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